Cas no 52498-86-9 ((2-Chlorophenyl)(1H-indol-1-yl)methanone)

(2-Chlorophenyl)(1H-indol-1-yl)methanone 化学的及び物理的性質
名前と識別子
-
- (2-Chlorophenyl)(1H-indol-1-yl)methanone
- (2-chlorophenyl)-indol-1-ylmethanone
- SCHEMBL8447109
- 1-(2-chlorobenzoyl)-1H-indole
- 52498-86-9
-
- インチ: InChI=1S/C15H10ClNO/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-10H
- InChIKey: RUFNJXIAAORVFT-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C=CN2C(=O)C3=CC=CC=C3Cl
計算された属性
- 精确分子量: 255.0450916g/mol
- 同位素质量: 255.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 320
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.2
- トポロジー分子極性表面積: 22Ų
(2-Chlorophenyl)(1H-indol-1-yl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A199006990-5g |
(2-Chlorophenyl)(1H-indol-1-yl)methanone |
52498-86-9 | 95% | 5g |
$400.00 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737402-5g |
(2-Chlorophenyl)(1h-indol-1-yl)methanone |
52498-86-9 | 98% | 5g |
¥2446.00 | 2024-05-10 | |
Chemenu | CM149159-10g |
(2-chlorophenyl)(1H-indol-1-yl)methanone |
52498-86-9 | 95% | 10g |
$353 | 2021-08-05 | |
Chemenu | CM149159-5g |
(2-chlorophenyl)(1H-indol-1-yl)methanone |
52498-86-9 | 95% | 5g |
$259 | 2024-07-15 | |
Crysdot LLC | CD11110805-10g |
(2-Chlorophenyl)(1H-indol-1-yl)methanone |
52498-86-9 | 95+% | 10g |
$373 | 2024-07-17 |
(2-Chlorophenyl)(1H-indol-1-yl)methanone 関連文献
-
2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
(2-Chlorophenyl)(1H-indol-1-yl)methanoneに関する追加情報
(2-Chlorophenyl)(1H-Indol-1-yl)Methanone: A Comprehensive Overview
The compound (2-chlorophenyl)(1H-indol-1-yl)methanone, also known by its CAS registry number 52498-86-9, is a heterocyclic organic compound that has garnered significant attention in the field of biomedical research. This molecule combines elements from both chlorobenzene derivatives and indole-based compounds, making it a versatile subject for drug discovery and biochemical studies.
Chemically, (2-chlorophenyl)(1H-indol-1-yl)methanone features a chlorophenyl group attached to an indole moiety via a methanone bridge. This unique structure contributes to its potential applications in pharmacology and medicinal chemistry, particularly in the development of anticancer agents and inflammatory disease treatments.
Recent studies have highlighted the compound's ability to interact with key cell signaling pathways, making it a promising candidate for precision medicine approaches. Its selectivity profile has been extensively studied, showing minimal off-target effects in preclinical models, which is a critical factor in drug safety.
The synthesis of (2-chlorophenyl)(1H-indol-1-yl)methanone typically involves multi-step organic reactions, including coupling reactions and cyclization processes, to achieve the desired molecular architecture. Researchers have explored various synthetic routes to optimize yields and reduce costs, aligning with the growing demand for cost-effective drug production.
Bioactivity assays have demonstrated that this compound exhibits potent antiproliferative effects in several cancer cell lines, particularly those resistant to conventional chemotherapy agents. These findings suggest its potential as a novel anticancer therapeutic, though further research is needed to fully understand its mechanisms of action and toxicity profiles.
Moreover, (2-chlorophenyl)(1H-indol-1-yl)methanone has shown promising results in inflammatory disease models, where it modulates key inflammatory cytokines and reduces oxidative stress. This dual activity—anti-inflammatory and anticancer—positions it as a valuable compound for combinatorial therapies.
Recent advancements in crystallography have provided insights into the molecular interactions of this compound with its targets, aiding in the design of more potent derivatives. Collaborative efforts between academic researchers and pharmaceutical companies are driving the translation of these findings into clinical candidates.
In summary, (2-chlorophenyl)(1H-indol-1-yl)methanone represents a significant advancement in medicinal chemistry, with applications spanning oncology, inflammation, and beyond. Its unique structure, combined with favorable bioactivity profiles, underscores its potential as a cornerstone of innovative drug development.
52498-86-9 ((2-Chlorophenyl)(1H-indol-1-yl)methanone) Related Products
- 1314715-75-7(2-(1-aminocyclobutyl)-5-chlorophenol)
- 2227977-85-5((2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane)
- 2034344-62-0(N'-(2,4-dimethoxyphenyl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide)
- 2227833-69-2((1S)-3-amino-1-(2-chloro-6-nitrophenyl)propan-1-ol)
- 1351660-29-1(2-methoxy-N-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-ylbenzene-1-sulfonamide)
- 1511695-43-4(1-(3-methoxyphenyl)-2,2-dimethylcyclopropylmethanamine)
- 338407-67-3(2-(3-{(2,4-Dichlorobenzyl)oxyimino}propanoyl)-N-methyl-1-hydrazinecarbothioamide)
- 1807261-27-3(3-Bromo-4-hydroxy-2-(trifluoromethyl)aniline)
- 899726-84-2(8-(2-ethoxyphenyl)-3-hexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1361527-65-2(6-(Perchlorophenyl)picolinonitrile)




